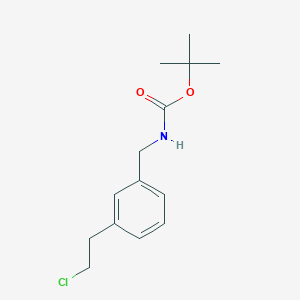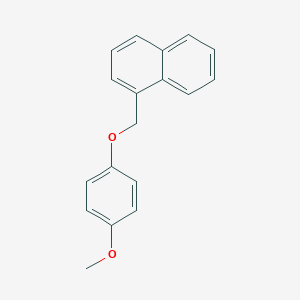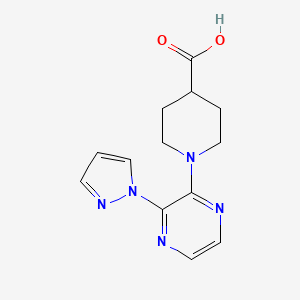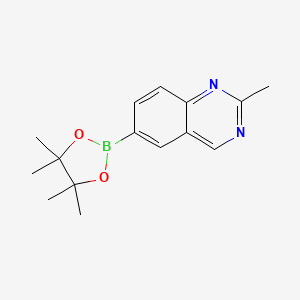
N-(Naphthalen-1-yl)pyridine-4-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)isonicotinimidoyl chloride typically involves the reaction of naphthalene derivatives with isonicotinic acid chloride under specific conditions. One common method involves the use of a solvent such as dichloromethane, with the reaction being carried out at low temperatures to ensure the stability of the intermediate products. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(Naphthalen-1-yl)isonicotinimidoyl chloride may involve large-scale batch reactions. The process would typically include steps such as the purification of starting materials, controlled addition of reagents, and careful monitoring of reaction conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)isonicotinimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of naphthalene-based quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced naphthalene derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, reduced naphthalenes, and substituted naphthalenes, each with distinct chemical and physical properties.
Scientific Research Applications
N-(Naphthalen-1-yl)isonicotinimidoyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-yl)isonicotinimidoyl chloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(Naphthalen-1-yl)isonicotinimidoyl chloride can be compared with other similar compounds, such as:
N-(Naphthalen-1-yl)phenazine-1-carboxamide: Known for its fungicidal properties and used in agricultural applications.
Naphthalene-1-carboxamide: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of N-(Naphthalen-1-yl)isonicotinimidoyl chloride lies in its specific structural features and reactivity, which make it suitable for a diverse range of applications.
Properties
CAS No. |
652148-60-2 |
|---|---|
Molecular Formula |
C16H11ClN2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
N-naphthalen-1-ylpyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C16H11ClN2/c17-16(13-8-10-18-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |
InChI Key |
AGCNEQHDKYLVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)


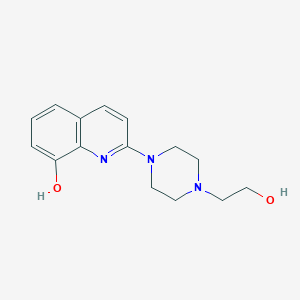

![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
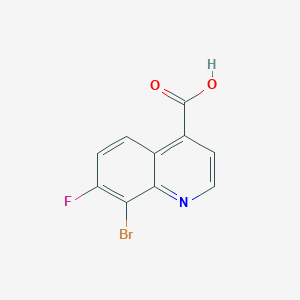

![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)
